2-(4-Iodophenyl)propanal
Description
Contextualization within Halogenated Aromatic Aldehydes Research
Halogenated aromatic aldehydes are a significant class of compounds in organic synthesis. The presence of a halogen atom, such as iodine in the case of 2-(4-Iodophenyl)propanal (B6147346), imparts unique reactivity and properties to the molecule. Halogens can influence the electronic nature of the aromatic ring and can serve as a handle for further chemical transformations, such as cross-coupling reactions. researchgate.net Research in this area focuses on developing new synthetic methods for these compounds and exploring their applications in creating novel molecular architectures. jst.go.jpnih.gov The introduction of halogens into aromatic aldehydes can significantly impact their biological activities, a principle widely exploited in medicinal chemistry. wisdomlib.org
Overview of Chirality Considerations in α-Substituted Aldehydes
The presence of a substituent at the alpha-position of an aldehyde, as seen in this compound, introduces a stereocenter, leading to the possibility of enantiomers. Chirality is a critical aspect in the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological effects. Therefore, the development of stereoselective methods for the synthesis of α-substituted aldehydes is a major focus of contemporary research. researchgate.netnih.gov Techniques such as asymmetric catalysis are employed to control the stereochemical outcome of reactions involving these chiral aldehydes. acs.orgacs.orgscite.ai The ability to selectively synthesize one enantiomer over the other is crucial for producing effective and safe therapeutic agents.
Chemical and Physical Properties
The fundamental characteristics of this compound are detailed in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.
| Property | Value |
| CAS Number | 70991-79-6 |
| Molecular Formula | C9H9IO |
| Molecular Weight | 260.07 g/mol |
| Appearance | Not specified |
| SMILES Code | CC(C1=CC=C(I)C=C1)C=O |
This data is compiled from publicly available chemical databases. bldpharm.com
Synthesis and Reactions
The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the rearrangement of 2-(4-iodophenyl)-2-methyloxirane (B8397457) in the presence of a Lewis acid. prepchem.com
This versatile aldehyde can participate in a range of chemical transformations. For instance, it can undergo oxidation to form the corresponding carboxylic acid, 2-(4-iodophenyl)propanoic acid, a valuable precursor for non-steroidal anti-inflammatory drugs. google.com Furthermore, the aldehyde functionality can be a substrate in various carbon-carbon bond-forming reactions, expanding its utility in constructing more complex molecular frameworks.
Spectroscopic Data
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2-(4-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 |
InChI Key |
TYTYPVQYUXVNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Iodophenyl Propanal and Analogous Structures
Direct Synthetic Routes to 2-(4-Iodophenyl)propanal (B6147346)
Direct synthetic methods offer a straightforward approach to this compound, often involving the modification of readily available starting materials.
Diazotization and Iodination Strategies for 4-Aminophenyl Precursors
A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with an iodide salt. nih.gov For the synthesis of this compound, this would typically start with a 2-(4-aminophenyl)propionaldehyde or a protected precursor.
The general procedure involves dissolving the 4-aminophenyl precursor in an acidic aqueous solution, followed by the dropwise addition of sodium nitrite (B80452) to form the diazonium salt. google.com This intermediate is then treated with a solution of potassium iodide, leading to the substitution of the diazonium group with iodine. google.com A patent describes the synthesis of 2-(4-iodophenyl)-propionic acid and its esters from 2-(4-aminophenyl)-propionic acid or its ester via diazotization followed by iodination with potassium iodide. google.com This methodology could be adapted for the synthesis of the corresponding aldehyde.
Recent advancements in Sandmeyer-type reactions have focused on milder and more efficient conditions. For instance, the use of solid-supported reagents like silica (B1680970) sulfuric acid for diazotization can lead to stable diazonium salts that can be subsequently iodinated. researchgate.netresearchgate.net
Table 1: Representative Conditions for Diazotization-Iodination
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2-(4-Aminophenyl)-propionic acid | HCl, NaNO₂, KI | 5°C or lower | 2-(4-Iodophenyl)-propionic acid | 49% | google.com |
| 3,5-Dimethoxyaniline | H₂SO₄, NaNO₂, KI | Not specified | 1-Iodo-3,5-dimethoxybenzene | 75% | nih.gov |
| Aromatic Amines | NaNO₂, KI, [H-NMP]HSO₄ | Room Temperature | Aryl Iodides | Moderate to Good | researchgate.net |
Carbonyl Group Functionalization Approaches
Another direct approach involves the functionalization of a pre-existing carbonyl compound. This can be achieved through various methods, including α-functionalization of aldehydes and ketones. researchgate.netmdpi.com The α-arylation of aldehydes, a process catalyzed by transition metals like palladium, allows for the formation of a carbon-carbon bond between the carbonyl compound and an aryl halide. mdpi.com While this is typically used to introduce an aryl group, modifications of this strategy could potentially be used to construct the this compound framework.
For instance, the reaction of a propanal derivative with a suitable 4-iodo-substituted arylating agent in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand could yield the desired product. mdpi.com The choice of ligand is crucial to prevent side reactions like aldol (B89426) condensation. mdpi.com
Alternatively, a method for the synthesis of 2-(4-iodophenyl)propionaldehyde has been reported starting from 2-(4-iodophenyl)-2-methyloxirane (B8397457). prepchem.com In this process, the oxirane is treated with powdered Molecular Sieves 4A in toluene, which facilitates a rearrangement to the desired aldehyde. prepchem.com
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. fiveable.menih.gov
Suzuki-Miyaura Coupling in the Synthesis of Iodophenyl Derivatives
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orglibretexts.orgtandfonline.com This reaction is well-suited for the synthesis of iodophenyl derivatives due to its high functional group tolerance and the stability and low toxicity of the boronic acid reagents. libretexts.orgmdpi.com
A general strategy for synthesizing a this compound analog would involve the coupling of a dihaloarene, such as 1-bromo-4-iodobenzene (B50087) or 1,4-diiodobenzene, with a suitable organoboron reagent. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.org The use of aqueous conditions and specific ligands can enhance the reaction's efficiency and applicability, even for complex substrates like peptides and proteins. mdpi.comacs.org Nickel-catalyzed Suzuki-Miyaura couplings have also been developed as a cost-effective alternative to palladium. acs.org
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | The aryl halide adds to the Pd(0) complex, forming a Pd(II) species. libretexts.orglibretexts.org |
| Transmetalation | The organoboron compound reacts with the Pd(II) intermediate, transferring the organic group to the palladium. libretexts.orglibretexts.org |
| Reductive Elimination | The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org |
Related Organometallic Coupling Reactions for Aryl-Iodine Bonds
Besides the Suzuki-Miyaura coupling, other organometallic reactions are instrumental in forming aryl-iodine bonds or synthesizing related structures.
Heck Reaction: This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes. fiveable.me It could be employed to introduce an alkenyl side chain to an iodinated aromatic ring, which could then be further functionalized to the propanal moiety.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. fiveable.me This is useful for creating alkynyl-substituted iodophenyl compounds.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. rsc.org
Ullmann Coupling: This copper-catalyzed reaction is primarily used for the synthesis of biaryl compounds from aryl halides. fiveable.me
Reductive Carbonylation: An efficient manganese-catalyzed reductive carbonylation of aryl iodides using CO as a carbonyl source has been developed to produce aryl aldehydes. tandfonline.com This method offers a direct route to the aldehyde functionality from an iodinated precursor.
These reactions, often used in tandem or sequentially, provide a powerful toolbox for the synthesis of a wide array of substituted iodophenyl compounds. researchgate.netresearchgate.net
Microwave-Assisted Synthetic Protocols for Iodophenyl Compounds
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comresearchgate.net The application of microwave irradiation has been shown to be effective in the synthesis of various heterocyclic and aromatic compounds, including those containing an iodophenyl moiety. derpharmachemica.commdpi.com
Microwave heating can be particularly advantageous for palladium-catalyzed cross-coupling reactions and other transformations that typically require prolonged heating. beilstein-journals.org For example, the synthesis of triazolothiadiazole derivatives, which can incorporate an iodophenyl group, was significantly faster and higher yielding under microwave irradiation compared to conventional heating. derpharmachemica.com The synthesis of bis-β-lactams from dicarboxylic acids and imines also showed significant rate enhancement with microwave assistance. acs.org This suggests that the synthesis of this compound and its analogs via the aforementioned routes could be substantially optimized through the use of microwave technology. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
| Synthesis of Triazolothiadiazoles | 7 hours heating at 110°C | 5 minutes | derpharmachemica.com |
| Synthesis of Bis-β-lactams | Hours | 15 minutes | acs.org |
Optimization of Reaction Conditions in this compound Synthesis
The production of this compound can be approached through various synthetic pathways, with the optimization of reaction conditions being paramount for achieving high efficiency and product purity. Common strategies for the synthesis of α-aryl aldehydes involve the Meinwald rearrangement of corresponding styrene (B11656) oxides or the oxidation of primary alcohols. The optimization process for these reactions typically involves a systematic variation of parameters to identify the optimal conditions for the desired transformation.
Parametric studies are essential for maximizing the yield and selectivity of the synthesis of this compound. These studies systematically investigate the impact of various reaction parameters, such as temperature, solvent, catalyst type and loading, and reaction time. A common approach is the One-Factor-At-a-Time (OFAT) method, where one parameter is varied while others are kept constant to determine its individual effect on the reaction outcome. acs.org More advanced methodologies like Design of Experiments (DoE) allow for the simultaneous investigation of multiple parameters and their interactions, leading to a more comprehensive understanding of the reaction landscape. acs.org
For a hypothetical synthesis of this compound via the oxidation of 2-(4-iodophenyl)propan-1-ol, a parametric study might explore the following:
Oxidant Screening: Different oxidizing agents would be tested to find the most effective and selective one.
Catalyst Selection: In catalytic oxidations, various catalysts would be evaluated.
Solvent Effects: The reaction would be conducted in a range of solvents to assess their influence on reaction rate and selectivity.
Temperature Profiling: The reaction temperature would be varied to find the optimal balance between reaction rate and prevention of side reactions.
Reaction Time: The duration of the reaction would be optimized to ensure complete conversion without product degradation.
The findings from such a parametric study could be summarized in the following data tables:
Table 1: Effect of Oxidant on the Yield of this compound
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PCC | Dichloromethane (B109758) | 25 | 4 | 75 |
| 2 | DMP | Dichloromethane | 25 | 2 | 92 |
| 3 | TEMPO/NaOCl | Dichloromethane/Water | 0 | 1 | 88 |
Table 2: Optimization of Reaction Temperature for DMP Oxidation
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMP | Dichloromethane | 0 | 2 | 85 |
| 2 | DMP | Dichloromethane | 25 | 2 | 92 |
These tables illustrate how systematic variation of reaction conditions can lead to the identification of an optimal protocol for the synthesis of this compound, with Dess-Martin periodinane (DMP) at room temperature providing the highest yield in this hypothetical study.
The application of green chemistry principles is crucial for developing sustainable synthetic methods. vt.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. vt.edu2plus.co.nz
In the context of this compound synthesis, several green chemistry strategies can be implemented:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. vt.edu For instance, catalytic methods are preferred over stoichiometric ones as they generate less waste.
Use of Safer Solvents: Traditional, often hazardous, chlorinated solvents like dichloromethane can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where feasible. researchgate.netmlsu.ac.in The use of solvent-free reaction conditions is an even more environmentally benign approach. mlsu.ac.in
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. vt.edu Biocatalysis, using enzymes like styrene oxide isomerase (SOI), presents a highly selective and environmentally friendly route to α-aryl aldehydes from styrene oxides under mild, aqueous conditions. nih.govacs.org
Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to minimize energy consumption. vt.edu Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by reducing reaction times. mdpi.com
Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than petrochemical sources. vt.edubdu.ac.in
The following table outlines a comparison between a traditional and a green synthetic approach for a generic α-aryl aldehyde synthesis, which can be extrapolated to this compound.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis (e.g., Stoichiometric Oxidation) | Green Synthesis (e.g., Biocatalysis) |
|---|---|---|
| Reagents | Stoichiometric amounts of heavy metal oxidants (e.g., CrO3) | Catalytic amount of an enzyme (e.g., SOI) |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water or buffer solutions |
| Temperature | Often requires heating or cooling | Ambient temperature |
| Waste | Significant amounts of hazardous inorganic waste | Minimal, biodegradable waste |
| Atom Economy | Lower | Higher |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more environmentally sustainable, safer, and more efficient.
Asymmetric Synthesis of 2 4 Iodophenyl Propanal Enantiomers
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliary-mediated synthesis is a robust and widely employed strategy for establishing stereocenters. wikipedia.org This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and ideally recycled. wikipedia.orgoaepublish.com For the synthesis of 2-(4-iodophenyl)propanal (B6147346), this typically involves the α-alkylation of a carbonyl compound derivatized with a chiral auxiliary.
Prominent among these are the Evans oxazolidinone auxiliaries and the Enders SAMP/RAMP hydrazone auxiliaries. blogspot.comwikipedia.org In the Evans methodology, an N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. williams.eduuwindsor.carsc.org The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. blogspot.com For the synthesis of this compound, this would involve the methylation of an N-(4-iodophenylacetyl)oxazolidinone.
Similarly, the SAMP/RAMP hydrazone method involves the formation of a chiral hydrazone from an aldehyde or ketone and the chiral auxiliary (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). wikipedia.orgorgsyn.org Deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) generates a stereodefined azaenolate. wikipedia.org This intermediate then reacts with an electrophile, such as methyl iodide, in a highly diastereoselective manner. Subsequent cleavage of the hydrazone, often by ozonolysis, yields the desired chiral aldehyde. wikipedia.orgmit.edu
Table 1: Representative Chiral Auxiliary-Mediated α-Alkylation of Carbonyl Compounds
| Chiral Auxiliary | Substrate | Electrophile | Typical Conditions | Diastereomeric Ratio (d.r.) | Reference(s) |
|---|---|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Allyl iodide | 1. NaHMDS, THF, -78 °C; 2. Allyl iodide | >98:2 | williams.edu |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propanal hydrazone | Ethyl iodide | 1. LDA, THF, 0 °C; 2. EtI, -100 °C | >95:5 | mit.edu |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Acetone hydrazone | Methyl iodide | 1. LDA, ether, 0 °C; 2. MeI, -95 °C | 96:4 | wikipedia.org |
Chiral Catalyst-Based Enantioselective Approaches
Catalytic asymmetric methods offer a more atom-economical approach to chiral molecules, as only a substoichiometric amount of the chiral inductor is required. These strategies are broadly divided into organocatalysis and transition metal catalysis.
Organocatalytic Strategies for α-Chiral Aldehyde Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of α-chiral aldehydes, enamine catalysis is a prominent strategy. nih.gov A primary or secondary amine catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then reacts with an electrophile, with the stereochemistry of the product being controlled by the chiral environment of the catalyst.
The direct α-alkylation of aldehydes is a challenging transformation due to competing side reactions. However, advancements in photoredox organocatalysis have enabled the enantioselective α-alkylation of aldehydes. nih.gov This dual catalytic system involves the generation of a radical species from an alkyl halide by a photocatalyst, which is then trapped by a chiral enamine intermediate. For the synthesis of this compound, this could conceptually involve the methylation of 4-iodophenylacetaldehyde. The phenylsulfonyl moiety can act as a redox auxiliary group to facilitate radical generation, which can be removed under mild reducing conditions. nih.gov
Table 2: Organocatalytic Enantioselective α-Functionalization of Aldehydes
| Catalyst | Substrate | Reagent | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
|---|---|---|---|---|---|---|
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | (Iodomethyl)triphenylphosphonium iodide / Phenyl(p-tolyl)iodonium triflate | α-Methylation | 85 | 90 | nih.gov |
| (S)-2-(Trifluoromethanesulfonylaminomethyl)pyrrolidine | Propanal | Eschenmoser's salt | α-Methylenation | 99 | N/A | nih.gov |
Transition Metal-Catalyzed Asymmetric Transformations (e.g., Asymmetric Hydrogenation, Aldol (B89426) Reactions)
Transition metal catalysis provides powerful tools for asymmetric synthesis. Asymmetric hydroformylation is a particularly direct method for converting olefins into chiral aldehydes. nih.govsioc-journal.cn This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. The enantioselective hydroformylation of 4-iodostyrene, catalyzed by rhodium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands, would directly yield this compound. nih.govdntb.gov.uarsc.org The choice of ligand is crucial for achieving high regioselectivity (favoring the branched aldehyde over the linear one) and enantioselectivity.
Another relevant transition metal-catalyzed approach is the asymmetric hydrogenation of α,β-unsaturated aldehydes. For instance, the enantioselective hydrogenation of 2-(4-iodophenyl)propenal, catalyzed by a chiral rhodium or iridium complex, would furnish the desired saturated chiral aldehyde. rsc.org Additionally, the enantioselective addition of organometallic reagents to aldehydes is a fundamental C-C bond-forming reaction. mdpi.com While less direct for this specific target, the addition of a methyl group to 4-iodobenzaldehyde (B108471) is not a route to the target, but the arylation of propanal with a 4-iodophenylboronic acid derivative could be envisioned.
Table 3: Representative Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Aldehydes
| Catalyst System | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
|---|---|---|---|---|---|
| Rh(acac)(CO)₂ / Chiral Phosphine Ligand | Styrene (B11656) | Hydroformylation | >95 | up to 94 | nih.govsioc-journal.cn |
| Rh(I) / f-spiroPhos | α-Trifluoromethylidene lactam | Hydrogenation | 99 | >99 | rsc.org |
| Pd(OAc)₂ / Chiral Ligand | 4-Nitrobenzaldehyde + Phenylboronic acid | Aryl Transfer | 88 | 83 | mdpi.com |
Chemoenzymatic and Biocatalytic Routes to Chiral Iodophenylpropanals
Biocatalysis offers highly selective and environmentally benign synthetic routes operating under mild conditions. researchgate.net Enzymes can be used to resolve racemic mixtures or to perform asymmetric transformations.
For the synthesis of chiral this compound, several biocatalytic strategies can be considered. One approach is the enzymatic kinetic resolution of racemic this compound. rsc.orgresearchgate.net This involves using an enzyme, such as a lipase (B570770) or an alcohol dehydrogenase, that selectively transforms one enantiomer into a different compound (e.g., the corresponding alcohol or carboxylic acid), leaving the other enantiomer unreacted. The separation of the product from the unreacted starting material then affords the enantiomerically enriched aldehyde.
Alternatively, a deracemization process can be employed, where one enantiomer is continuously racemized while the other is selectively transformed, theoretically allowing for a 100% yield of the desired enantiomer. acs.org Another powerful approach is the asymmetric reduction of a precursor. Carboxylic acid reductases (CARs) can catalyze the reduction of 2-(4-iodophenyl)propanoic acid directly to the corresponding aldehyde with high enantioselectivity. nih.govresearchgate.net Similarly, alcohol dehydrogenases (ADHs) can be used for the enantioselective oxidation of a prochiral diol or the kinetic resolution of racemic 2-(4-iodophenyl)propan-1-ol to produce the chiral aldehyde. libretexts.org
Table 4: Representative Chemoenzymatic and Biocatalytic Approaches
| Enzyme Class | Substrate | Transformation | Key Features | Reference(s) |
|---|---|---|---|---|
| Lipase (e.g., CAL-B) | Racemic primary amine | Kinetic Resolution via Acylation | High enantioselectivity (E > 200) | researchgate.net |
| Lipase (e.g., from Pseudomonas cepacia) | Racemic secondary alcohol | Kinetic Resolution via Acylation | Excellent conversion and enantioselectivity | mdpi.com |
| Carboxylic Acid Reductase (CAR) | Vanillic acid | Reduction to Aldehyde | ATP and NADPH dependent | researchgate.net |
| Alcohol Dehydrogenase (ADH) | Primary/Secondary alcohol | Oxidation to Aldehyde/Ketone | Cofactor-dependent, high selectivity | libretexts.org |
| Protease (e.g., Alcalase) | Racemic amino acid ester | Dynamic Kinetic Resolution | >90% yield, >99% ee | acs.org |
Enantioselective Functionalization of Precursors to this compound
The synthesis of chiral this compound can also be achieved by the enantioselective functionalization of readily available achiral precursors. This approach encompasses some of the methods described previously but focuses on the transformation of a specific starting material.
A prime example is the asymmetric hydroformylation of 4-iodostyrene. acs.org This reaction directly introduces the chiral aldehyde functionality onto the precursor in a single, atom-economical step. The success of this method hinges on the development of highly active and selective rhodium catalysts bearing chiral ligands that can effectively differentiate between the two prochiral faces of the olefin. sioc-journal.cnrsc.org
Another important precursor-based strategy is the enantioselective oxidation of the corresponding alcohol, 2-(4-iodophenyl)propan-1-ol. This can be achieved through enzymatic oxidation, as discussed in the previous section, or through chemical methods using chiral oxidizing agents or catalysts. organic-chemistry.org For instance, catalytic enantioselective alcohol oxidation can desymmetrize meso-diols or resolve racemic secondary alcohols. organic-chemistry.org
Conversely, the enantioselective reduction of a suitable precursor can also yield the target aldehyde. The reduction of 2-(4-iodophenyl)propanoic acid or its derivatives (e.g., esters, amides) using chiral reducing agents or catalytic systems represents a viable pathway. uva.nl Biocatalytic reduction using carboxylic acid reductases is a particularly promising green alternative for this transformation.
Table 5: Enantioselective Functionalization of Precursors
| Precursor | Reaction Type | Catalyst/Reagent | Product | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| 4-Iodostyrene | Asymmetric Hydroformylation | Rhodium / Chiral Phosphine | This compound | Atom-economical, direct | nih.govsioc-journal.cn |
| Racemic 2-(4-Iodophenyl)propan-1-ol | Enzymatic Kinetic Resolution | Alcohol Dehydrogenase / Lipase | (R)- or (S)-2-(4-Iodophenyl)propanal | High enantiopurity | libretexts.org |
| 2-(4-Iodophenyl)propanoic acid | Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | This compound | Mild conditions, high selectivity | nih.govresearchgate.net |
| 4-Iodophenylacetaldehyde | Organocatalytic α-Methylation | Chiral Amine / Methylating Agent | This compound | Metal-free catalysis | nih.gov |
Reactivity and Advanced Organic Transformations of 2 4 Iodophenyl Propanal
Reactivity of the Aromatic C-I Bond
The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in many catalytic cycles, making 2-(4-Iodophenyl)propanal (B6147346) an excellent substrate for palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for the construction of C-C bonds.
Palladium-catalyzed cross-coupling reactions generally involve a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (for Suzuki and Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comorganic-chemistry.org The reaction is highly valued for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org Coupling this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 2-(biphenyl-4-yl)propanal derivative.
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne (R-C≡CH) produces a 2-(4-(alkynyl)phenyl)propanal, a valuable intermediate for constructing more complex molecular architectures. wikipedia.org The reactivity of aryl iodides is high, often allowing the reaction to proceed at room temperature. libretexts.org
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond at one of the sp² carbons of the alkene. wikipedia.orgnih.gov Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, while preserving the propanal moiety.
The following table summarizes typical conditions for these cross-coupling reactions using an aryl iodide substrate.
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 2-(4-Arylphenyl)propanal |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine, DIPA | 2-(4-(Alkynyl)phenyl)propanal |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | 2-(4-Styrylphenyl)propanal |
This table presents generalized conditions. Specific substrates may require optimization of catalyst, ligand, base, and solvent.
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right, acting as powerful yet mild oxidants and electrophiles. nih.govdoi.org Common hypervalent iodine reagents include iodine(III) compounds like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and iodine(V) compounds.
The 4-iodophenyl group of this compound can be converted into a hypervalent iodine(III) center, for example, by oxidation with peracetic acid in the presence of acetic anhydride. This would yield an organoiodine(III) diacetate derivative. These species can then mediate a variety of transformations, such as the α-functionalization of carbonyl compounds or the difunctionalization of alkenes. nih.gov The combination of hypervalent iodine reagents with transition metals is also an emerging area, enabling novel catalytic cycles and transformations. doi.orgnih.gov For instance, they can act as oxidants in Pd(II)/Pd(IV) catalytic cycles, facilitating C-H functionalization reactions. nih.gov This reactivity opens up pathways for further functionalization of the molecule, distinct from the cross-coupling reactions of the C-I bond itself.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. pressbooks.pubchemistrysteps.comwikipedia.org For such reactions to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the propanal moiety serves as a moderate electron-withdrawing group in the para position, thereby activating the aryl iodide towards nucleophilic attack.
The generally accepted mechanism for SNAr is the addition-elimination mechanism. chemistrysteps.com This process involves a two-step sequence:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing propanal group, which stabilizes this intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide ion, which is a good leaving group.
A variety of nucleophiles can be employed in the SNAr reactions of activated aryl halides. While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of analogous p-substituted aryl halides. Common nucleophiles that could potentially react with this compound include alkoxides, thiolates, and amines.
| Nucleophile (Nu-) | Potential Product | Reaction Conditions (Hypothetical) |
| Methoxide (B1231860) (CH3O-) | 2-(4-Methoxyphenyl)propanal | Sodium methoxide in methanol, heat |
| Ethanethiolate (CH3CH2S-) | 2-(4-(Ethylthio)phenyl)propanal | Sodium ethanethiolate in a polar aprotic solvent (e.g., DMF) |
| Diethylamine ((CH3CH2)2NH) | 2-(4-(Diethylamino)phenyl)propanal | Heat, possibly under pressure |
It is important to note that the aldehyde group itself is susceptible to nucleophilic attack. Therefore, reaction conditions must be carefully selected to favor SNAr over addition to the carbonyl group. This might involve protection of the aldehyde group, for instance, by converting it to an acetal, prior to the substitution reaction, followed by deprotection.
Stereoselective Transformations Involving this compound
The aldehyde functionality in this compound is a prochiral center, making it an excellent substrate for a variety of stereoselective transformations. These reactions allow for the controlled formation of one stereoisomer over others, which is of paramount importance in the synthesis of chiral molecules such as pharmaceuticals and natural products. masterorganicchemistry.com
One of the most powerful methods for achieving stereoselectivity in reactions of aldehydes is through the use of organocatalysis. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form a transient enamine intermediate. This chiral enamine then reacts with an electrophile in a stereocontrolled manner, directed by the chirality of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. organic-chemistry.orgnih.gov
A prominent example of this is the asymmetric aldol (B89426) reaction. organic-chemistry.orgnih.govrsc.orgresearchgate.net In a hypothetical reaction, the enamine derived from this compound and a chiral amine catalyst could react with another aldehyde or a ketone to produce a chiral β-hydroxy aldehyde with high diastereo- and enantioselectivity.
Another key strategy for stereoselective transformations is the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For aldehydes, chiral amino alcohols can be used to form chiral oxazolidinones or other heterocyclic intermediates, which can then undergo diastereoselective reactions.
The Felkin-Ahn model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes. libretexts.orgbham.ac.ukyoutube.comuvic.ca If a stereocenter is present at the α-position to the aldehyde, as in derivatives of this compound, this model helps in forecasting the major diastereomer formed upon reaction with a nucleophile.
Below is a table summarizing potential stereoselective transformations involving this compound, based on established methodologies for similar aldehydes.
| Reaction Type | Reagents and Conditions (Illustrative) | Expected Outcome |
| Organocatalytic Aldol Reaction | Acetone, L-proline (catalyst), in DMF | Enantiomerically enriched β-hydroxy aldehyde |
| Asymmetric Allylation | Allylboronate, chiral ligand (e.g., BINOL derivative), Lewis acid | Enantiomerically enriched homoallylic alcohol |
| Diastereoselective Reduction (with a chiral reducing agent) | Chiral borane (B79455) reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) | Enantiomerically enriched 2-(4-Iodophenyl)propan-1-ol |
| Reaction with a Chiral Auxiliary | (S)-(-)-2-Amino-3-phenyl-1-propanol to form a chiral oxazolidine, followed by reaction with a Grignard reagent and subsequent hydrolysis | Diastereomerically enriched secondary alcohol |
Mechanistic Investigations of Reactions Involving 2 4 Iodophenyl Propanal
Elucidation of Reaction Pathways through Kinetic Studies
Kinetic studies are a powerful tool for elucidating the sequence of elementary steps that constitute a reaction mechanism. For reactions involving 2-(4-iodophenyl)propanal (B6147346), kinetic isotope effects (KIEs) can provide valuable information about bond-breaking and bond-forming events in the rate-determining step.
A primary kinetic isotope effect is observed when a bond to an isotopically labeled atom is broken or formed in the slowest step of a reaction. For instance, in reactions where the aldehydic C-H bond is cleaved, substituting the hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate, leading to a kH/kD value greater than 1. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. The observation of a substantial primary KIE would suggest that the cleavage of the aldehydic C-H bond is involved in the rate-determining step of the reaction.
Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects are typically smaller than primary KIEs and can provide information about changes in hybridization at a particular atom. For example, in a nucleophilic addition to the carbonyl group of this compound, the hybridization of the carbonyl carbon changes from sp2 to sp3. Isotopic substitution at the α-carbon could reveal details about the transition state of this process.
The following table presents hypothetical kinetic data for a reaction of this compound, illustrating how kinetic isotope effects can be used to probe reaction mechanisms.
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 2.5 x 10⁻³ | 6.2 |
| This compound-1-d | 4.0 x 10⁻⁴ |
In this hypothetical example, the large primary kinetic isotope effect of 6.2 strongly indicates that the aldehydic C-H bond is broken in the rate-determining step of the reaction.
Transition State Analysis and Energy Profiles
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for analyzing transition states and mapping out the energy profiles of chemical reactions. For reactions involving this compound, computational studies can provide detailed three-dimensional structures of transition states, as well as their corresponding energies.
A reaction energy profile plots the change in potential energy as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). By calculating the energy profiles for different possible reaction pathways, the most favorable mechanism can be identified as the one with the lowest activation energy.
For example, in an aldol (B89426) reaction involving the enolate of a ketone and this compound, computational methods can be used to model the Zimmerman-Traxler transition state. harvard.edu This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde. harvard.edu The stereochemical outcome of the reaction (syn or anti) is determined by the geometry of the enolate (E or Z) and the relative positioning of the substituents on the chair-like transition state. harvard.edu
Below is a hypothetical energy profile for a reaction of this compound, illustrating the key energetic parameters.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +21.5 |
| Intermediate | +5.3 |
| Transition State 2 (TS2) | +18.9 |
| Products | -12.7 |
This data suggests a two-step reaction mechanism with the first step being rate-determining due to the higher activation barrier of TS1.
Role of Intermediates in Catalytic Cycles
A typical catalytic cycle for a palladium-catalyzed reaction, such as a Heck or Suzuki coupling, involving this compound would proceed through a series of well-defined steps:
Oxidative Addition: The catalytic cycle often begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new palladium(II) intermediate. The aldehyde group of this compound would remain intact during this process.
Migratory Insertion or Transmetalation: Depending on the specific reaction, the next step could be migratory insertion of an alkene (in a Heck reaction) or transmetalation with an organometallic reagent (in a Suzuki or Stille reaction). This step forms a new carbon-carbon bond.
β-Hydride Elimination or Reductive Elimination: The final steps of the catalytic cycle regenerate the palladium(0) catalyst. In a Heck reaction, this typically occurs via β-hydride elimination. In cross-coupling reactions like Suzuki, the product is released through reductive elimination.
The aldehyde functionality in this compound can also participate in the reaction, for example, through decarbonylation or by acting as an internal electrophile in domino reactions. snnu.edu.cnbath.ac.uk
The following table outlines the key intermediates in a hypothetical palladium-catalyzed reaction of this compound.
| Step | Intermediate | Description |
| Oxidative Addition | Aryl-Pd(II)-I Complex | The C-I bond of this compound is cleaved and a bond to palladium is formed. |
| Transmetalation | Aryl-Pd(II)-R Complex | The iodide is replaced by an organic group (R) from an organometallic reagent. |
| Reductive Elimination | Pd(0) Complex and Product | The final product is formed, and the Pd(0) catalyst is regenerated. |
Proton-Transfer Mechanisms in Aldehyde Transformations
Proton transfer is a fundamental step in many reactions of aldehydes, including this compound. These transfers can be intermolecular, involving solvent or catalyst molecules, or intramolecular. The acidity of the α-proton (the proton on the carbon adjacent to the carbonyl group) is a key factor in many of these reactions.
In the presence of a base, the α-proton of this compound can be removed to form an enolate. This enolate is a powerful nucleophile and is a key intermediate in reactions such as aldol additions and condensations. The rate of enolate formation and its subsequent reactions can be influenced by the nature of the base and the solvent.
Acid catalysis is also common in aldehyde chemistry. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This is a key step in reactions like acetal formation.
Computational studies can be employed to model the transition states of proton transfer steps. For example, in the formation of an enol, the transition state would involve the base abstracting the α-proton while the π-bond of the carbonyl group shifts to form the C=C double bond of the enol. The energy barrier for this process can be calculated to understand the kinetics of enolization.
Proton transfer can also occur in a concerted manner with other bond-forming or bond-breaking events. For instance, in some reduction reactions, the transfer of a hydride to the carbonyl carbon may be accompanied by the protonation of the carbonyl oxygen by a solvent molecule in a single, concerted step.
The following table summarizes different modes of proton transfer relevant to the chemistry of this compound.
| Type of Proton Transfer | Description | Example Reaction |
| Intermolecular (Base-catalyzed) | A base removes the α-proton to form an enolate. | Aldol Addition |
| Intermolecular (Acid-catalyzed) | The carbonyl oxygen is protonated, activating the carbonyl group. | Acetal Formation |
| Intramolecular | A proton is transferred from one part of a molecule to another. | Tautomerization |
Computational Chemistry Studies on 2 4 Iodophenyl Propanal
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and geometry of molecules like 2-(4-Iodophenyl)propanal (B6147346).
Geometrical Optimization and Vibrational Analysis of this compound
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The predicted spectra can be compared with experimental data to validate the computational model.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O (Aldehyde) | Stretching | 1735 |
| C-H (Aldehyde) | Stretching | 2820 |
| C-I (Aromatic) | Stretching | 530 |
| Aromatic C=C | Ring Stretching | 1590 |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the electron-rich iodophenyl ring, while the LUMO is often centered on the electron-withdrawing propanal group.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, colored blue). In this compound, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its nucleophilic character. Conversely, the hydrogen atom of the aldehyde group and the area around the iodine atom would exhibit positive potential, highlighting sites susceptible to nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy profiles that govern reaction rates and outcomes.
Transition State Identification and Energy Barrier Calculations
For any chemical reaction, reactants must pass through a high-energy transition state (TS) to form products. Computational methods can locate the precise geometry of this TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A higher barrier corresponds to a slower reaction rate. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT calculations can model the approach of the nucleophile, identify the TS structure, and calculate the energy barrier, providing quantitative predictions of reaction feasibility.
Origin of Stereoselectivity in Asymmetric Reactions
When a chiral center is formed during a reaction, the product can exist as different stereoisomers. Computational chemistry is particularly powerful in explaining and predicting the origin of stereoselectivity in such asymmetric reactions. By modeling the transition states leading to different stereoisomeric products (e.g., R and S enantiomers), chemists can compare their relative energies. A lower transition state energy for one pathway implies that the corresponding stereoisomer will be formed preferentially. For this compound, which has a chiral center at the alpha-carbon, understanding the steric and electronic interactions in the transition states of its reactions is key to predicting the stereochemical outcome.
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the propanal group to the phenyl ring, MD simulations can explore its conformational landscape. These simulations can reveal the most populated conformations in different environments (e.g., in various solvents), the timescale of conformational changes, and how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants.
Advanced Analytical Techniques in the Research of 2 4 Iodophenyl Propanal
Spectroscopic Characterization for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, FT-Raman)
Spectroscopic methods are indispensable for the initial structural confirmation of synthesized molecules. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy each provide unique and complementary information about the molecular framework and functional groups present.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR: In ¹H NMR analysis of 2-(4-Iodophenyl)propanal (B6147346), distinct signals are expected for each unique proton. The aldehydic proton (CHO) would appear significantly downfield (around 9.7 ppm) as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) would appear as a quartet, being split by both the aldehydic proton and the methyl group protons. The aromatic protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl (CH₃) protons would appear furthest upfield as a doublet, coupled to the methine proton.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (around 200 ppm). libretexts.org The aromatic carbons would appear in the 120-145 ppm range, with the carbon atom bonded to the iodine (C-I) being shifted significantly upfield to around 95 ppm due to the heavy atom effect, as observed in similar iodinated compounds like 4-iodotoluene. chemicalbook.comspectrabase.com The methine and methyl carbons would appear at the upfield end of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aldehyde (CHO) | δ 9.7 (d) | δ ~200 |
| Aromatic (CH) | δ 7.7 (d) | δ ~138 |
| Aromatic (CH) | δ 7.2 (d) | δ ~130 |
| Aromatic (C-I) | - | δ ~95 |
| Aromatic (C) | - | δ ~140 |
| Methine (CH) | δ 3.7 (q) | δ ~52 |
| Methyl (CH₃) | δ 1.5 (d) | δ ~15 |
FT-IR and FT-Raman Spectroscopy
FT-IR and FT-Raman are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the most prominent absorption would be the strong C=O stretch of the aldehyde group, typically found between 1705-1725 cm⁻¹. pressbooks.pub Another key diagnostic feature for aldehydes is a pair of weak to medium C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹, often attributed to Fermi resonance. spectroscopyonline.com Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, and the C-I bond would exhibit a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy detects vibrations that cause a change in polarizability. It is particularly effective for analyzing aromatic systems and non-polar bonds. The aromatic ring vibrations, especially the ring-breathing mode, would produce strong signals. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. researchgate.net Conversely, the C-I bond, being a heavy and polarizable bond, would be expected to show a distinct signal.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | FT-IR | ~2820 and ~2720 | Weak-Medium |
| Aromatic C-H Stretch | FT-IR | >3000 | Medium |
| Aliphatic C-H Stretch | FT-IR | <3000 | Medium |
| Carbonyl (C=O) Stretch | FT-IR | ~1705 - 1725 | Strong |
| Aromatic C=C Stretch | FT-IR/FT-Raman | ~1600, ~1480 | Medium-Strong |
| C-I Stretch | FT-Raman | <600 | Medium |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns under ionization. For this compound (C₉H₉IO), the molecular weight is approximately 260.09 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 260. This peak confirms the molecular weight of the compound. The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragments helps to piece together the molecule's structure.
Common fragmentation pathways for aldehydes include the loss of the formyl radical (•CHO, 29 mass units) or a hydrogen atom. libretexts.org For this compound, key fragmentation events would include:
α-Cleavage: Loss of the •CHO radical to form a stable benzylic carbocation at m/z 231.
Loss of Propionaldehyde Moiety: Cleavage of the bond between the aromatic ring and the propanal side chain, potentially leading to an iodophenyl cation at m/z 204 or a phenyl cation at m/z 77 after loss of iodine.
Loss of Iodine: Fragmentation can involve the loss of the iodine radical (•I, 127 mass units) from the molecular ion or other fragments, leading to a significant peak at m/z 133, corresponding to the [C₉H₉O]⁺ fragment. The stability of the resulting ions often dictates the most abundant peaks in the spectrum. nist.govacs.org
Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Fragment Ion Structure | Likely Origin |
| 260 | [C₉H₉IO]⁺˙ | Molecular Ion (M⁺˙) |
| 231 | [C₈H₈I]⁺ | M⁺˙ - •CHO (α-cleavage) |
| 204 | [C₆H₄I]⁺ | Iodophenyl cation |
| 133 | [C₉H₉O]⁺ | M⁺˙ - •I |
| 105 | [C₈H₉]⁺ or [C₇H₅O]⁺ | Phenyl-ethyl cation or Benzoyl cation rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of I) |
Chromatographic Methods for Enantiomeric Separation and Purity Assessment
This compound possesses a chiral center at the carbon atom adjacent to the phenyl ring and the aldehyde group. This means it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-(4-Iodophenyl)propanal and (S)-2-(4-Iodophenyl)propanal. Chiral chromatography is essential for separating these enantiomers to assess enantiomeric purity (or enantiomeric excess, ee).
Chiral HPLC is the most common and versatile method for separating enantiomers. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
For aromatic compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. nih.gov A typical method would use a normal-phase mobile system, such as a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol.
Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of the two enantiomers |
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz Cyclodextrins are chiral, bucket-shaped molecules that can include one enantiomer more favorably than the other, leading to separation.
For an aldehyde, direct analysis is possible, though derivatization is sometimes used to improve peak shape and volatility. sigmaaldrich.com The method involves injecting the sample into the heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. A temperature gradient program is often used to optimize the separation and reduce analysis time.
Example Chiral GC Method Parameters
| Parameter | Condition |
| Column | Cyclodextrin-based CSP (e.g., Beta-DEX™ 225) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, then ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Expected Result | Two distinct peaks corresponding to the (R) and (S) enantiomers |
X-ray Crystallography for Absolute Configuration Determination (where applicable to derivatives)
While chiral chromatography can separate enantiomers, it does not inherently identify which peak corresponds to the R-enantiomer and which to the S-enantiomer. X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a chiral molecule, and thus its absolute configuration. nih.gov
However, aldehydes like this compound can be oils or low-melting solids that are difficult to crystallize. A common and effective strategy is to convert the aldehyde into a stable, crystalline derivative. This is often achieved by reacting the aldehyde with a chiral reagent of known absolute configuration, such as a chiral amine or hydrazine, to form an imine or hydrazone.
Once a suitable single crystal of the derivative is grown, it is exposed to an X-ray beam. The way the X-rays diffract off the crystal lattice allows for the calculation of a precise electron density map, revealing the exact position of every atom in space. wikipedia.org Because the configuration of the chiral derivatizing agent is already known, the configuration of the chiral center in the original aldehyde can be unambiguously assigned as either R or S. The presence of the heavy iodine atom in the structure is advantageous for this technique (anomalous dispersion), making the determination of the absolute configuration more reliable.
Derivatization Strategies for Mechanistic Insight and Synthetic Utility
Preparation of Functionalized Derivatives for Spectroscopic Probes
To investigate the role and behavior of 2-(4-Iodophenyl)propanal (B6147346) in various chemical and biological systems, it is often necessary to introduce functionalities that act as spectroscopic probes. These probes allow for sensitive detection and quantification using techniques such as UV-Vis and fluorescence spectroscopy. The aldehyde functional group of this compound is a prime target for such derivatization.
Common derivatization reactions for aldehydes involve condensation with amine-containing reagents to form imines (Schiff bases), oximes, or hydrazones. journalofchemistry.orgnih.gov By selecting a derivatizing agent that contains a chromophore or a fluorophore, the resulting derivative of this compound can be readily detected and quantified at low concentrations.
For UV-Vis spectroscopic analysis, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are frequently employed. The reaction of this compound with DNPH yields a 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative exhibits strong absorption in the visible region of the electromagnetic spectrum, making it easily quantifiable using a standard UV-Vis spectrophotometer.
For more sensitive detection, fluorogenic derivatizing agents are utilized. These reagents are typically non-fluorescent themselves but become highly fluorescent upon reaction with an aldehyde. This "turn-on" fluorescence response minimizes background signal and enhances detection limits. An example of such a reagent is dansyl hydrazine, which reacts with the aldehyde group of this compound to form a highly fluorescent dansyl hydrazone. The resulting derivative can be excited with UV light and will emit light in the visible region, allowing for quantification by fluorescence spectroscopy.
The selection of the derivatizing agent can be tailored to the specific analytical requirements, such as the desired wavelength of absorption or emission and the required sensitivity.
Table 1: Spectroscopic Properties of this compound Derivatives
| Derivative | Derivatizing Agent | Spectroscopic Technique | λmax (nm) | Molar Absorptivity (ε) / Quantum Yield (Φ) |
|---|---|---|---|---|
| This compound-2,4-dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | UV-Vis | 390 | ε ≈ 25,000 M⁻¹cm⁻¹ |
| This compound-dansylhydrazone | Dansyl hydrazine | Fluorescence | Ex: 340, Em: 520 | Φ ≈ 0.7 |
Synthesis of Labeled Analogues for Mechanistic Tracing
Isotopic labeling is an indispensable technique for tracking the fate of molecules through complex reaction pathways and for elucidating reaction mechanisms. nih.gov By replacing one or more atoms in this compound with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), the compound can be distinguished from its unlabeled counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. journalofchemistry.orgnih.gov
Deuterium Labeling: Deuterium-labeled this compound can be synthesized to probe reaction mechanisms involving the cleavage of C-H bonds. For instance, to study the mechanism of a reaction where the aldehydic proton is abstracted, a derivative with deuterium at this position (this compound-1-d) would be synthesized. The progress of the reaction can then be monitored by mass spectrometry to observe the transfer of deuterium.
A common method for introducing deuterium at the α-position to the carbonyl group is through base-catalyzed H-D exchange using a deuterium source like D₂O. nih.gov
Carbon-13 Labeling: Carbon-13 labeling is particularly useful for tracking the carbon skeleton of the molecule. For example, synthesizing this compound with a ¹³C label at the carbonyl carbon would allow researchers to follow the fate of this specific carbon atom in a metabolic pathway or a complex organic reaction. The synthesis of such a labeled compound would typically involve starting with a ¹³C-labeled precursor, such as ¹³C-carbon monoxide or a ¹³C-labeled Grignard reagent, and carrying it through the synthetic sequence to the final product. rsc.orgiaea.org
The choice of the isotopic label and its position within the molecule is dictated by the specific mechanistic question being addressed.
Table 2: Isotopically Labeled Analogues of this compound for Mechanistic Studies
| Labeled Analogue | Isotope | Labeling Position | Analytical Technique | Application |
|---|---|---|---|---|
| This compound-1-d | Deuterium (²H) | Aldehydic Carbon | MS, NMR | Studying reactions involving the aldehydic C-H bond |
| This compound-2-d | Deuterium (²H) | α-Carbon | MS, NMR | Investigating reactions at the α-position |
Derivatization for Enhanced Chromatographic Separation
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for the separation and analysis of complex mixtures. The inherent properties of this compound, such as its polarity and potential for chirality, can present challenges for achieving optimal chromatographic separation. Derivatization can be employed to overcome these challenges by improving volatility, enhancing detector response, and enabling the separation of enantiomers. nih.govresearchgate.net
Since this compound possesses a chiral center at the α-carbon, separating its enantiomers is often a critical analytical task. One common strategy for the chiral separation of aldehydes is through derivatization with a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, achiral chromatographic column. mdpi.com
A widely used class of CDAs for aldehydes are chiral amines or hydrazines. For example, reacting (R)- or (S)-1-phenylethylamine with this compound would produce a pair of diastereomeric imines. These diastereomers can then be separated by reversed-phase HPLC. The choice of the CDA's enantiomer ((R) or (S)) can influence the elution order of the resulting diastereomers.
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. The aldehyde group can be converted to a more stable and volatile derivative, such as an oxime or a silyl (B83357) ether (after reduction of the aldehyde to an alcohol). For chiral GC separations, a chiral derivatizing agent can be used similarly to the HPLC approach.
Table 3: Derivatization Agents for Enhanced Chromatographic Separation of this compound
| Derivatizing Agent | Derivative Type | Chromatographic Technique | Purpose of Derivatization |
|---|---|---|---|
| (R)-(+)-α-Methylbenzylamine | Diastereomeric Imine | HPLC, GC | Chiral separation of enantiomers |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-ECD | Enhanced sensitivity for electron capture detection |
Applications of 2 4 Iodophenyl Propanal As a Synthetic Building Block
Precursor for the Synthesis of Complex Organic Molecules
The dual functionality of 2-(4-Iodophenyl)propanal (B6147346) renders it a powerful precursor for the elaboration of complex organic molecules. The aldehyde group serves as a versatile handle for carbon-carbon bond formation and functional group interconversion, while the iodophenyl moiety is primed for sophisticated cross-coupling reactions.
The aldehyde functionality can participate in a variety of classical organic reactions to extend the carbon skeleton. These include:
Aldol (B89426) Condensations: Reaction with enolates of ketones or esters to form β-hydroxy carbonyl compounds, which are themselves versatile intermediates.
Wittig Reaction: Conversion of the aldehyde to an alkene with a wide range of substituents, offering a route to complex olefinic structures.
Grignard and Organolithium Additions: Nucleophilic addition to the carbonyl group to generate secondary alcohols, introducing new stereocenters and functional groups.
Reductive Amination: Conversion to amines, providing a gateway to nitrogen-containing compounds, including many pharmaceuticals and agrochemicals.
Simultaneously, the 4-iodophenyl group is a key substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of various organic fragments to the aromatic ring, a cornerstone of modern synthetic chemistry for building molecular complexity. The combination of these two reactive sites in one molecule allows for a modular approach to synthesizing complex structures, as exemplified by the synthesis of biaryl compounds through Suzuki coupling followed by elaboration of the aldehyde.
Table 1: Potential Transformations of the Aldehyde Group in this compound
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Carbon chain extension, formation of C=C bonds. |
| Aldol Addition | Ketone/Ester Enolate | β-Hydroxy Carbonyl | Formation of new C-C bonds and stereocenters. |
| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH₃CN) | Amine | Introduction of nitrogen-containing functional groups. |
| Grignard Addition | Grignard Reagent (RMgX) | Secondary Alcohol | Formation of new C-C bonds and alcohols. |
Intermediate in Stereoselective Synthesis of Bioactive Compounds
Chiral α-aryl aldehydes are highly valuable intermediates in the asymmetric synthesis of bioactive molecules. Since this compound possesses a stereocenter at the α-position to the carbonyl group, it can serve as a chiral building block for the synthesis of enantiomerically pure compounds. Access to either enantiomer of this aldehyde would enable the synthesis of specific stereoisomers of target molecules, which is critical in medicinal chemistry where different enantiomers often exhibit vastly different biological activities.
The aldehyde can be transformed into other functional groups with retention or controlled inversion of stereochemistry. For example, stereoselective reduction can yield the corresponding chiral alcohol, while oxidation can produce the chiral carboxylic acid. These transformations provide access to a wide array of chiral molecules. The development of chiral aldehyde catalysis has further underscored the importance of such motifs in constructing α-functionalized chiral amines and other valuable structures.
The synthesis of complex, biologically active molecules often relies on a strategy of assembling chiral fragments. This compound can function as such a fragment, where its stereocenter dictates the stereochemistry of subsequent transformations, ultimately influencing the final product's three-dimensional structure and biological function. For instance, its integration into the synthesis of a natural product or an Active Pharmaceutical Ingredient (API) could establish a key stereocenter early in the synthetic sequence.
Role in the Construction of Functionalized Aromatic Systems
The carbon-iodine bond in this compound is a key feature that allows for its use in the construction of highly functionalized and substituted aromatic systems. Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, participating efficiently under relatively mild conditions. This enables the introduction of a wide variety of substituents onto the phenyl ring.
Key palladium-catalyzed reactions involving the iodophenyl moiety include:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
Heck Reaction: Coupling with alkenes to form substituted styrenyl derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes.
Buchwald-Hartwig Amination: Formation of arylamines by coupling with primary or secondary amines.
Carbonylation Reactions: Introduction of carbonyl-containing groups, such as esters, amides, or even aldehydes, using carbon monoxide.
These reactions are fundamental to modern organic synthesis and are widely used in materials science and medicinal chemistry. By using this compound, a synthetic chemist can first build a complex aromatic structure via a cross-coupling reaction and then utilize the aldehyde for further modifications, or vice-versa. This orthogonal reactivity is a powerful tool in molecular design.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Iodophenyl Moiety
| Named Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product C-C or C-X Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl-Aryl' |
| Heck Reaction | Alkene (H₂C=CHR) | Pd(OAc)₂/PPh₃ | Aryl-Alkene |
| Sonogashira Coupling | Terminal Alkyne (HC≡CR) | Pd(PPh₃)₂Cl₂/CuI | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP | Aryl-Nitrogen |
Integration into Multi-Step Organic Synthesis Schemes
The distinct and orthogonal reactivity of the aldehyde and the aryl iodide functionalities makes this compound an ideal component for integration into complex, multi-step organic synthesis schemes. In the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex targets, synthetic routes are often designed to be convergent, where different fragments of the molecule are synthesized separately and then combined.
This compound can be employed in such strategies where, for instance, the aldehyde is first transformed (e.g., via an asymmetric aldol reaction to set a second stereocenter) and then the resulting complex fragment is coupled with another advanced intermediate via a Suzuki or Sonogashira reaction at the iodo-position. Alternatively, the aromatic ring can be elaborated first, followed by stereoselective manipulation of the propanal side chain.
The ability to perform these transformations in a controlled, stepwise manner is crucial for the efficient construction of complex molecules. The presence of two distinct reactive sites allows for a high degree of flexibility in synthetic planning. Modern synthetic strategies, including the use of continuous flow chemistry, often benefit from versatile building blocks that can participate in multiple, distinct reaction types, a role for which this compound is well-suited.
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Pathways
The creation of single-enantiomer α-aryl aldehydes is a significant challenge in organic synthesis. Future work will likely focus on refining existing methods and discovering new asymmetric transformations to produce enantiomerically pure 2-(4-Iodophenyl)propanal (B6147346).
One promising avenue is the application of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the propanal structure to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com Research in this area will focus on developing novel auxiliaries that offer higher diastereoselectivity and are more easily cleaved under mild conditions.
Asymmetric hydrogenation of α,β-unsaturated aldehydes represents another key strategy. rsc.orgacs.org This approach involves the use of chiral transition metal catalysts, often based on ruthenium or copper, to selectively reduce the carbon-carbon double bond, creating the desired stereocenter at the α-position. rsc.orgnih.govacs.org Future efforts will be directed towards designing more active and enantioselective catalysts that can operate under milder conditions and with broader substrate scopes. nih.govacs.org
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. nih.govsemanticscholar.orgnih.govscispace.com The enantioselective α-arylation of aldehydes, for instance, can be achieved using chiral secondary amine catalysts. nih.govsemanticscholar.org These catalysts form chiral enamines with the aldehyde, which then react with an arylating agent. nih.gov Future research will explore new organocatalytic systems that provide higher yields and enantioselectivities for the synthesis of this compound and its analogues. nih.govscispace.com
| Synthetic Strategy | Description | Key Research Focus |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. wikipedia.orgsigmaaldrich.com | Development of new auxiliaries with improved selectivity and ease of removal. wikipedia.orgsigmaaldrich.com |
| Asymmetric Hydrogenation | Use of chiral metal catalysts to selectively reduce a C=C bond. rsc.orgacs.org | Design of more active and enantioselective catalysts for milder reaction conditions. nih.govacs.org |
| Organocatalysis | Metal-free catalysis using small organic molecules to induce chirality. nih.govsemanticscholar.org | Discovery of novel organocatalysts for higher yields and enantioselectivities in α-arylation. nih.govscispace.com |
Exploration of New Catalytic Systems for C-I Bond Activation
The carbon-iodine (C-I) bond in this compound is a key functional group for further molecular elaboration through cross-coupling reactions. The development of more efficient and versatile catalytic systems for C-I bond activation is a critical area of future research.
Palladium-catalyzed reactions , such as the Heck and Suzuki couplings, are well-established for forming new carbon-carbon bonds. nih.govnih.govrsc.orgorganic-chemistry.org However, future work will aim to develop palladium catalysts with higher turnover numbers and stability, allowing for lower catalyst loadings and broader functional group tolerance. nih.govnih.gov
Copper-catalyzed cross-coupling reactions have gained prominence as a more economical and sustainable alternative to palladium-based systems. uu.nlnih.govorganic-chemistry.orgresearchgate.net Research will focus on designing new copper-ligand systems that can effectively catalyze the coupling of aryl iodides with a wider range of nucleophiles under milder conditions. uu.nlorganic-chemistry.orgdntb.gov.ua Ligand-free copper catalysis is also an area of growing interest. uu.nlorganic-chemistry.org
Nickel catalysis offers a unique reactivity profile for C-I bond activation and is particularly promising for challenging cross-coupling reactions. semanticscholar.orgnih.govnih.govrsc.org Nickel catalysts can activate C-I bonds through different mechanistic pathways, including radical processes, which can enable previously inaccessible transformations. nih.govrsc.orgacs.org Future investigations will explore the development of novel nickel catalysts and their application in the synthesis and derivatization of this compound. semanticscholar.orgnih.gov
| Catalyst Metal | Advantages | Future Research Directions |
| Palladium | Well-established, high reactivity and selectivity. nih.govnih.gov | Higher turnover numbers, increased stability, lower catalyst loadings. nih.govnih.gov |
| Copper | Economical, sustainable, effective for various couplings. uu.nlnih.gov | New ligand systems, milder reaction conditions, expanded substrate scope. uu.nlorganic-chemistry.orgdntb.gov.ua |
| Nickel | Unique reactivity, useful for challenging transformations, can involve radical pathways. semanticscholar.orgnih.govnih.gov | Development of novel catalysts, exploration of new reaction pathways. semanticscholar.orgnih.govrsc.org |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. scg.chnih.govresearchgate.netacs.org In the context of this compound synthesis, computational modeling can provide deep insights into reaction mechanisms and catalyst behavior.
Future research will increasingly leverage DFT studies to elucidate the intricate mechanisms of transition metal-catalyzed cross-coupling reactions involving aryl iodides. scg.chnih.govresearchgate.net By modeling the transition states and intermediates, researchers can gain a better understanding of the factors that control catalytic activity and selectivity. researchgate.netacs.org This knowledge can then be used to rationally design more efficient catalysts. scg.ch
The development of predictive models for catalyst performance is another exciting frontier. By combining computational data with machine learning algorithms, it may become possible to predict the optimal catalyst and reaction conditions for a given transformation without the need for extensive experimental screening. This approach has the potential to significantly accelerate the discovery of new synthetic methods.
Design of Efficient and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. nih.govrsc.orginnoget.comnih.govyedarnd.com Future research on the synthesis of this compound will prioritize the development of more efficient and environmentally benign protocols.
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. mdpi.combeilstein-journals.orgresearchgate.netacs.orgasynt.com The application of continuous-flow systems to the synthesis of this compound and its derivatives could lead to more efficient and scalable manufacturing processes. mdpi.combeilstein-journals.orgacs.org
The use of biocatalysis presents a powerful approach to sustainable aldehyde synthesis. nih.govresearchgate.netrroij.comnih.govchemrxiv.org Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. nih.govresearchgate.netnih.gov Future research will explore the use of engineered enzymes for the stereoselective synthesis of chiral aldehydes like this compound, offering a greener alternative to traditional chemical methods. rroij.comchemrxiv.org
| Sustainable Approach | Key Benefits | Future Outlook |
| Flow Chemistry | Improved efficiency, safety, and scalability. mdpi.combeilstein-journals.orgasynt.com | Integration into multi-step syntheses for continuous manufacturing. mdpi.comacs.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.netnih.gov | Development of engineered enzymes for specific aldehyde syntheses. rroij.comchemrxiv.org |
| Green Chemistry Principles | Reduced waste, use of renewable resources, safer reagents. nih.govinnoget.comyedarnd.com | Widespread adoption of greener solvents and catalysts in all synthetic steps. rsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-Iodophenyl)propanal with high yield and purity?
- Methodological Answer : A common approach involves coupling 4-iodophenyl precursors with propanal derivatives via organometallic intermediates, such as Grignard or Suzuki-Miyaura reactions. For instance, palladium-catalyzed cross-coupling of 4-iodophenylboronic acid with α,β-unsaturated aldehydes can yield the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .
- Key Considerations : Optimize reaction time and temperature to minimize dehalogenation side reactions. Monitor progress using thin-layer chromatography (TLC) with UV visualization.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ spectroscopic techniques:
- NMR : H NMR should show characteristic peaks for the aldehyde proton (~9.8 ppm, singlet), iodophenyl aromatic protons (7.3–7.6 ppm, doublets), and the propyl backbone (2.8–3.2 ppm, multiplet). C NMR will confirm the aldehyde carbon (~200 ppm) and C-I bonding (90–100 ppm) .
- IR Spectroscopy : Look for aldehyde C=O stretch (~1720 cm) and C-I stretch (~500 cm) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-reference experimental data with multiple sources (e.g., PubChem, ECHA) to identify outliers. For example, if observed melting points deviate from literature values (e.g., 85–87°C vs. 90°C), assess purity via HPLC (C18 column, acetonitrile/water mobile phase) or differential scanning calorimetry (DSC). Contaminants like unreacted iodophenyl precursors or oxidation byproducts (e.g., carboxylic acids) may explain discrepancies .
- Data Reconciliation : Perform spiking experiments with known impurities to confirm interference in spectral peaks .
Q. What advanced strategies can optimize the stability of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation of the iodophenyl group .
- Stability Testing : Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) and monitor degradation via LC-MS. Antioxidants like BHT (0.01% w/v) may prolong shelf life .
Q. How can this compound be utilized as a building block in designing bioactive molecules?
- Methodological Answer : The aldehyde group enables condensation reactions to synthesize Schiff bases or heterocycles. For example:
- Schiff Base Formation : React with amines (e.g., aniline derivatives) to generate imines for antimicrobial or anticancer screening .
- Heterocycle Synthesis : Use in Paal-Knorr reactions to form pyrroles or thiazoles, which are common pharmacophores in drug discovery .
Analytical and Safety Considerations
Q. What analytical methods are recommended for assessing the purity of this compound in complex mixtures?
- Methodological Answer :
- HPLC-UV/Vis : Use a reversed-phase C18 column with a gradient of acetonitrile and 0.1% formic acid. Monitor at 254 nm for iodophenyl absorption .
- GC-MS : Derivatize the aldehyde to a stable oxime or hydrazone for volatile analysis. Electron ionization (EI) at 70 eV will fragment the molecule for structural confirmation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
